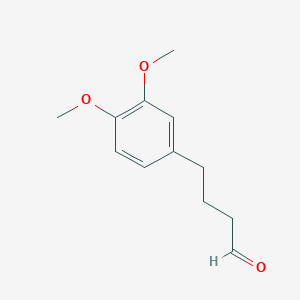

4-(3,4-Dimethoxyphenyl)butanal

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring. chemicalnote.com These compounds are fundamental building blocks in organic synthesis due to the reactivity of the aldehyde group, which readily participates in a wide array of chemical transformations. numberanalytics.com The aromatic ring itself can also be functionalized, allowing for the creation of a diverse range of molecular architectures.

4-(3,4-Dimethoxyphenyl)butanal falls within a subset of aromatic aldehydes where the aldehyde group is separated from the aromatic ring by a flexible alkyl chain. This structural feature distinguishes it from simpler aromatic aldehydes like benzaldehyde, where the aldehyde is directly bonded to the ring. The presence of the butyl chain introduces conformational flexibility and alters the electronic influence of the aromatic ring on the aldehyde group. Furthermore, the 3,4-dimethoxy substitution pattern on the phenyl ring, also known as a veratryl group, significantly influences the molecule's electronic properties and reactivity. These methoxy (B1213986) groups are electron-donating, which can affect the reactivity of both the aromatic ring and the aldehyde functionality. numberanalytics.com

Significance as a Versatile Synthetic Intermediate

The synthetic utility of this compound stems from the dual reactivity of its aldehyde and aromatic moieties. The aldehyde group is susceptible to a variety of transformations, making it a valuable handle for constructing more complex molecules. Key reactions involving the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(3,4-dimethoxyphenyl)butanoic acid, a compound with potential applications in its own right.

Reduction: The aldehyde can be reduced to the primary alcohol, 4-(3,4-dimethoxyphenyl)butanol. This transformation is often achieved through catalytic hydrogenation or with the use of hydride reagents. youtube.com

Nucleophilic Addition: The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. This includes the formation of cyanohydrins, acetals, and the addition of organometallic reagents such as Grignard reagents to generate secondary alcohols. libretexts.org

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, and aldol-type condensations to create new carbon-carbon bonds.

The 3,4-dimethoxyphenyl group also imparts specific reactivity to the molecule. The electron-rich nature of the veratryl group makes the aromatic ring susceptible to electrophilic substitution reactions. This allows for the introduction of additional functional groups onto the aromatic core, further expanding the synthetic possibilities. numberanalytics.com The presence of this moiety is also significant in the synthesis of various natural products and pharmacologically active compounds.

Overview of Current Research Trajectories and Academic Relevance

While direct research on this compound is limited, its academic relevance can be inferred from the extensive research on related structures. The 3,4-dimethoxyphenyl motif is a common feature in many natural products and synthetic compounds with interesting biological activities. Therefore, this compound serves as a potential precursor for the synthesis of novel derivatives with tailored properties.

Current research in organic synthesis often focuses on the development of efficient and selective methods for the preparation of functionalized aromatic compounds. The synthesis of this compound itself would likely proceed through the oxidation of the corresponding alcohol, 4-(3,4-dimethoxyphenyl)butanol. Mild oxidation methods, such as the Swern oxidation or the use of pyridinium (B92312) dichromate (PDC), would be suitable to avoid over-oxidation to the carboxylic acid. organic-chemistry.orgnumberanalytics.comalfa-chemistry.comwikipedia.orgadichemistry.comnumberanalytics.comnumberanalytics.comwikipedia.orgorganic-chemistry.org

The potential applications of this aldehyde as a building block in the synthesis of natural product analogues, new materials, and pharmaceutical intermediates underscore its academic relevance. Future research could explore its use in multicomponent reactions, the development of novel catalytic transformations involving its functional groups, and the investigation of the biological properties of its derivatives.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Boiling Point | ~320-340 °C (at 760 mmHg) |

| Melting Point | Not available |

| Density | ~1.08 g/cm³ |

| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO, and dichloromethane. Limited solubility in water. |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.77 | t | 1H | -CHO | |

| ~6.80 | d | 1H | Ar-H | |

| ~6.75 | dd | 1H | Ar-H | |

| ~6.70 | d | 1H | Ar-H | |

| ~3.87 | s | 3H | -OCH₃ | |

| ~3.86 | s | 3H | -OCH₃ | |

| ~2.75 | t | 2H | -CH₂-CHO | |

| ~2.60 | t | 2H | Ar-CH₂- | |

| ~1.95 | m | 2H | -CH₂-CH₂-CH₂- | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| ~202.5 | -CHO | |||

| ~149.0 | Ar-C-O | |||

| ~147.5 | Ar-C-O | |||

| ~133.0 | Ar-C | |||

| ~120.0 | Ar-CH | |||

| ~112.0 | Ar-CH | |||

| ~111.5 | Ar-CH | |||

| ~56.0 | -OCH₃ | |||

| ~55.9 | -OCH₃ | |||

| ~44.0 | -CH₂-CHO | |||

| ~34.5 | Ar-CH₂- | |||

| ~25.0 | -CH₂-CH₂-CH₂- |

Note: These are predicted chemical shifts. Actual experimental values may vary.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

4-(3,4-dimethoxyphenyl)butanal |

InChI |

InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-9H,3-5H2,1-2H3 |

InChI Key |

HXBRZTGSCVOUQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCC=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,4 Dimethoxyphenyl Butanal

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 4-(3,4-dimethoxyphenyl)butanal is a critical aspect of its synthesis. Various methods have been employed to forge the crucial carbon-carbon bonds, each with its own set of advantages and limitations.

Olefin Hydroformylation Approaches

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, represents a direct and atom-economical route to aldehydes. In the context of synthesizing this compound, this approach typically utilizes a precursor such as 3-(3,4-dimethoxyphenyl)-1-propene, also known as methyl eugenol (B1671780). oakwoodchemical.com The reaction is catalyzed by transition metal complexes, most commonly rhodium.

The regioselectivity of the hydroformylation of methyl eugenol is a key consideration, as it can lead to either the desired linear aldehyde, this compound, or the branched isomer. Research has shown that the choice of ligands coordinated to the rhodium center plays a crucial role in directing the selectivity. For instance, the use of bulky phosphine (B1218219) ligands like Ru-Phos has been reported to favor the formation of the linear aldehyde with high selectivity (up to 90%). researchgate.net Conversely, other ligands might favor the branched product. researchgate.net

A study utilizing a Rh/TPPTS catalyst system in an aqueous biphasic medium demonstrated high selectivity (87%) towards the linear aldehyde from eugenol, a related substrate. researchgate.net The reaction conditions, including syngas (CO/H₂) pressure, temperature, and catalyst loading, are optimized to maximize the yield and selectivity of the desired product. researchgate.netakjournals.com For example, with a Rh(CO)₂(acac) precursor and ultranox626 as a ligand, good yields (90-91%) and regioselectivity (81/19 for linear/branched) were achieved at 110 °C. akjournals.com

Table 1: Effect of Ligands on the Hydroformylation of Eugenol researchgate.net

| Ligand | Total Aldehyde Yield (%) | Linear:Branched Ratio |

| S-Phos (L1) | - | - |

| t-Bu XPhos (L2) | - | - |

| Ru-Phos (L3) | 92 | 90:10 |

| Johnphos (L4) | - | - |

| DavePhos (L5) | - | - |

Alkene Carbonylation Routes

Alkene carbonylation offers another pathway to introduce a carbonyl group into the molecule. This method involves the reaction of an alkene with carbon monoxide and a nucleophile, often in the presence of a palladium catalyst. researchgate.netresearchgate.net While closely related to hydroformylation, the specific reagents and conditions can differ. For the synthesis of this compound, a suitable precursor alkene would again be 3-(3,4-dimethoxyphenyl)-1-propene. The palladium-catalyzed carbonylation of alkenes is a powerful tool for creating carbonyl-containing compounds with high atom economy. researchgate.net

Palladium-Catalyzed Coupling Reactions Preceding Aldehyde Formation

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can be employed to construct the carbon framework prior to the introduction of the aldehyde functionality. rsc.orgrsc.orgsemanticscholar.org For example, a vinyl halide could be coupled with a suitably substituted boronic acid or organotin reagent to form the butenylbenzene backbone. Subsequent hydroboration-oxidation or other methods would then be used to install the aldehyde group. While this multi-step approach may be less direct than hydroformylation, it offers flexibility in the choice of starting materials and allows for the construction of complex molecular architectures. researchgate.net

Aldehyde Synthesis via Reduction of Carboxylic Acid Derivatives

The aldehyde can be obtained through the controlled reduction of a corresponding carboxylic acid derivative, such as an acid chloride or an ester. libretexts.orgresearchgate.net The parent carboxylic acid, 4-(3,4-dimethoxyphenyl)butyric acid, is a commercially available compound. sigmaaldrich.com

A common method involves the conversion of the carboxylic acid to an acid chloride, which is then reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride. libretexts.orglibretexts.org This reagent is less reactive than lithium aluminum hydride (LiAlH₄), which would typically reduce the carboxylic acid all the way to the corresponding alcohol, 4-(3,4-dimethoxyphenyl)butan-1-ol. libretexts.orgprepchem.com

Alternatively, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), often at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.orgimperial.ac.uk A one-pot method for the direct reduction of carboxylic acids to aldehydes using DIBAL-H and trimethylsilyl (B98337) chloride (TMSCl) has also been reported. chemistrysteps.com

Oxidative Cleavage Methods for Precursor Structures

Oxidative cleavage of a carbon-carbon double bond in a larger precursor molecule can also yield this compound. libretexts.org Ozonolysis is a classic method for this transformation, where an alkene is treated with ozone followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) to furnish the aldehyde. libretexts.org For example, a precursor like 1-(3,4-dimethoxyphenyl)-1,5-hexadiene could be selectively cleaved at the terminal double bond to produce the target aldehyde.

Another approach involves the oxidative cleavage of vicinal diols. libretexts.org The diol can be prepared from an alkene via dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412). Subsequent treatment with reagents such as lead tetraacetate or periodic acid cleaves the carbon-carbon bond between the hydroxyl groups, yielding two carbonyl compounds. libretexts.org If one of the carbons of the diol is monosubstituted, an aldehyde is formed.

Functional Group Interconversion in Synthesis

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukub.edusolubilityofthings.comdokumen.pub In the context of synthesizing this compound, several FGI steps can be envisioned.

For instance, if the synthesis starts from a compound with a different oxidation state at the terminal carbon of the butyl chain, FGI is necessary. The oxidation of a primary alcohol, 4-(3,4-dimethoxyphenyl)butan-1-ol, to the corresponding aldehyde is a common FGI. solubilityofthings.com This can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, which are known to stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid.

Conversely, as discussed in section 2.1.4, the reduction of a carboxylic acid or its derivatives to an aldehyde is another key FGI. libretexts.org Furthermore, the synthesis might proceed through a nitrile intermediate, which can then be hydrolyzed to a carboxylic acid and subsequently reduced, or directly converted to the aldehyde through specific reduction methods.

Conversion from Corresponding Alcohols

The oxidation of the primary alcohol, 4-(3,4-dimethoxyphenyl)butan-1-ol, presents a direct route to this compound. prepchem.com The key to this transformation is the selection of a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. vedantu.comchemguide.co.uk

A variety of reagents are suitable for this conversion. vedantu.comwikipedia.org These include chromium-based reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), which are known for their selectivity in oxidizing primary alcohols to aldehydes. vedantu.comdoubtnut.com The Dess-Martin periodinane and Swern oxidation conditions also offer mild and effective alternatives. wikipedia.orgcommonorganicchemistry.com Manganese dioxide (MnO2) is another option, particularly effective for benzylic alcohols. commonorganicchemistry.com

To ensure the reaction stops at the aldehyde stage, it is crucial to avoid strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid under strongly acidic conditions, as these will typically lead to the formation of the carboxylic acid. wikipedia.orgdoubtnut.com Controlling the reaction conditions, such as temperature and the presence of water, is also important to maximize the yield of the desired aldehyde. vedantu.com For instance, distilling the aldehyde as it forms can prevent its further oxidation. chemguide.co.ukdocbrown.info

Table 1: Common Oxidizing Agents for the Conversion of Primary Alcohols to Aldehydes

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) as solvent. youtube.com | Mild and selective. doubtnut.comyoutube.com |

| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) as solvent. | Mild oxidizing agent. vedantu.com |

| Dess-Martin Periodinane | Dichloromethane (DCM) at room temperature. commonorganicchemistry.com | Mild conditions. wikipedia.orgcommonorganicchemistry.com |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine (B128534) at low temperatures. youtube.com | Effective but produces dimethyl sulfide (B99878) gas. commonorganicchemistry.com |

| Manganese Dioxide (MnO2) | Dichloromethane (DCM). | Particularly useful for allylic and benzylic alcohols. commonorganicchemistry.com |

Transformation from Carboxylic Acids or Esters

An alternative synthetic approach involves the reduction of 4-(3,4-dimethoxyphenyl)butanoic acid or its corresponding esters. Direct reduction of the carboxylic acid to the aldehyde is challenging as the aldehyde intermediate is more reactive than the starting material and tends to be further reduced to the primary alcohol. chemguide.co.uk

However, the reduction can be controlled. One method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. The subsequent reduction of the acid chloride using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride can yield the aldehyde. libretexts.org

Esters of 4-(3,4-dimethoxyphenyl)butanoic acid can be reduced to the aldehyde using specific reagents like Diisobutylaluminium hydride (DIBAL-H). libretexts.org This reaction is typically performed at low temperatures to prevent over-reduction to the alcohol. libretexts.org

Table 2: Reagents for the Transformation of Carboxylic Acid Derivatives to Aldehydes

| Starting Material | Reagent | Product | Key Considerations |

|---|---|---|---|

| 4-(3,4-dimethoxyphenyl)butanoyl chloride | Lithium tri-tert-butoxyaluminum hydride | This compound | Milder reducing agent prevents over-reduction. libretexts.org |

| Methyl 4-(3,4-dimethoxyphenyl)butanoate | Diisobutylaluminium hydride (DIBAL-H) | This compound | Reaction is typically run at low temperatures (-78 °C). libretexts.org |

| 4-(3,4-dimethoxyphenyl)butanoic acid | Lithium aluminum hydride (LiAlH4) | 4-(3,4-dimethoxyphenyl)butan-1-ol | Strong reducing agent leads to the alcohol. chemguide.co.uklibretexts.org |

Chemo- and Regioselective Synthesis Considerations

In molecules with multiple functional groups, achieving chemo- and regioselectivity is paramount. The synthesis of this compound may require the use of protecting groups to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org

For instance, if other reactive functional groups are present in the starting material, they may need to be temporarily masked. organic-chemistry.org The choice of protecting group is crucial; it must be stable under the reaction conditions for the desired transformation and easily removable afterward without affecting other parts of the molecule. organic-chemistry.orgutsouthwestern.edu Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., TBDMS) and benzyl (B1604629) ethers, while acetals are often used to protect carbonyl groups. organic-chemistry.orglibretexts.org The dimethoxy groups on the phenyl ring are generally stable under many reaction conditions but can be cleaved under harsh acidic or oxidative conditions.

The regioselectivity of reactions on the aromatic ring is influenced by the directing effects of the two methoxy (B1213986) groups. These electron-donating groups direct electrophilic aromatic substitution to the positions ortho and para to them.

Green Chemistry and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. innovareacademics.inresearchgate.net In the synthesis of this compound, this can be achieved through several strategies.

One approach is the use of greener solvents. Traditional organic solvents can be replaced with more sustainable alternatives like water, ionic liquids, or supercritical fluids. nih.gov Reactions can also be performed under solvent-free conditions, which minimizes waste. academie-sciences.fr

The use of catalysts is another cornerstone of green chemistry. Catalytic reactions are often more atom-economical and can proceed under milder conditions. innovareacademics.in For the oxidation of alcohols, catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant can be employed. organic-chemistry.org There is also growing interest in biocatalysis, which utilizes enzymes to perform chemical transformations. acs.orgacs.orgresearchgate.net Enzymes can offer high selectivity and operate under mild, aqueous conditions, making them an attractive option for sustainable synthesis. acs.orgresearchgate.net For example, alcohol dehydrogenases could potentially be used for the selective oxidation of the corresponding alcohol to the aldehyde. acs.org

Furthermore, developing one-pot or tandem reactions where multiple synthetic steps are performed in a single reaction vessel can reduce waste and improve efficiency. acs.org Microwave-assisted synthesis can also be a greener alternative to conventional heating, as it can lead to shorter reaction times and increased yields. innovareacademics.ininnovareacademics.in

Chemical Reactivity and Transformations of 4 3,4 Dimethoxyphenyl Butanal

Aldehyde-Specific Reactions

The aldehyde functional group is a key site for chemical modifications, undergoing reactions that are characteristic of this moiety.

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly susceptible to attack by nucleophiles. savemyexams.com This initiates a fundamental reaction pathway known as nucleophilic addition, where the nucleophile bonds to the carbonyl carbon, and the oxygen atom is subsequently protonated, typically during an acidic workup, to yield an alcohol. libretexts.orglibretexts.org

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles due to their highly polarized carbon-metal bonds. libretexts.orgchemistrysteps.com They readily attack the electrophilic carbonyl carbon of 4-(3,4-Dimethoxyphenyl)butanal. This addition leads to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. libretexts.orgmasterorganicchemistry.com For example, the reaction with methylmagnesium bromide or methyllithium (B1224462) would produce 5-(3,4-dimethoxyphenyl)pentan-2-ol. These reactions must be conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the strong basicity of the organometallic reagents from being quenched by acidic protons, such as those from water. libretexts.orglibretexts.org

Table 1: Grignard and Organolithium Additions

| Reagent | Product | Alcohol Type |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 5-(3,4-Dimethoxyphenyl)pentan-2-ol | Secondary |

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes by forming a new carbon-carbon double bond. researchgate.net The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) to react with the butanal. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is often preferred as it typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene (trans). organic-chemistry.orgwikipedia.org The reaction proceeds through the nucleophilic addition of the stabilized phosphonate carbanion to the aldehyde, followed by elimination of a water-soluble dialkyl phosphate (B84403) salt, which simplifies product purification. wikipedia.orgharvard.edu For instance, reacting this compound with the ylide derived from triethyl phosphonoacetate would yield ethyl 6-(3,4-dimethoxyphenyl)hex-2-enoate, predominantly as the E-isomer.

Table 2: Olefination Reactions

| Reaction | Reagent | General Product | Key Feature |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene | Forms C=C bond |

The Aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation that involves the reaction of an enolate ion with a carbonyl compound. magritek.commasterorganicchemistry.com In a "crossed" or "mixed" aldol condensation, this compound, which possesses α-hydrogens, can act as either the nucleophilic enolate component (after deprotonation with a base) or the electrophilic aldehyde component. iitk.ac.in

More commonly, it would serve as the electrophilic partner in a reaction with a different carbonyl compound that readily forms an enolate, such as acetone (B3395972) or acetophenone, in a base-catalyzed reaction (e.g., using NaOH or KOH). iitk.ac.in The initial product is a β-hydroxy carbonyl compound. masterorganicchemistry.com This aldol addition product often undergoes subsequent dehydration (loss of water), particularly with heating, to yield a more stable, conjugated α,β-unsaturated carbonyl compound. magritek.com For example, reacting this compound with acetone would initially form 6-hydroxy-6-(3,4-dimethoxyphenyl)hexan-2-one, which can then dehydrate to 6-(3,4-dimethoxyphenyl)hex-5-en-2-one.

Table 3: Crossed Aldol Condensation Example

| Enolate Source | Electrophile | Base Catalyst | Initial Product (Adduct) | Final Product (Condensation) |

|---|

The reaction of this compound with primary or secondary amines under acidic catalysis leads to the formation of imines and enamines, respectively. unizin.orglibretexts.org

The reaction with a primary amine (R-NH₂) proceeds via nucleophilic addition to form a carbinolamine intermediate. unizin.orglibretexts.org This intermediate then dehydrates to form an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. libretexts.orglibretexts.org

When a secondary amine (R₂NH) is used, the analogous iminium ion intermediate cannot be neutralized by deprotonation of the nitrogen. masterorganicchemistry.com Instead, a proton is removed from the adjacent carbon (the α-carbon), resulting in the formation of an enamine, which is an unsaturated amine. masterorganicchemistry.comyoutube.com The entire process for both imine and enamine formation is typically reversible and acid-catalyzed, with an optimal pH range of about 4 to 5. unizin.org

Table 4: Imine and Enamine Formation

| Reagent Type | Specific Reagent Example | Intermediate | Product Type |

|---|---|---|---|

| Primary Amine | Aniline (C₆H₅NH₂) | Carbinolamine | Imine (Schiff Base) |

The aldehyde group is readily susceptible to oxidation, a reaction that transforms it into a carboxylic acid functional group. This is a common transformation in organic synthesis. doubtnut.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like Jones reagent (CrO₃ in H₂SO₄) can be employed to effect this change. doubtnut.comsmolecule.com The reaction converts this compound into 4-(3,4-Dimethoxyphenyl)butanoic acid. nih.gov Milder oxidizing agents, often used to differentiate aldehydes from ketones (which are generally resistant to oxidation), can also be used. savemyexams.com

Table 5: Oxidation of this compound

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 4-(3,4-Dimethoxyphenyl)butanoic acid |

Reduction Reactions to Alcohols or Hydrocarbons

The aldehyde functional group in this compound is readily reduced to a primary alcohol, 4-(3,4-dimethoxyphenyl)butan-1-ol. This transformation is a cornerstone of carbonyl chemistry and can be achieved with high efficiency using various reducing agents.

Detailed Research Findings: Standard laboratory reducing agents are effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for reducing aldehydes and ketones; it is safe to handle and can be used in protic solvents like ethanol (B145695) or methanol. libretexts.orglibretexts.org For a more potent option, lithium aluminum hydride (LiAlH₄) can be employed. libretexts.org LiAlH₄ is a much stronger reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids, but it reacts violently with water and requires anhydrous conditions (e.g., in diethyl ether or tetrahydrofuran). libretexts.orglibretexts.org The reduction involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, forming an intermediate alkoxide, which is then protonated to yield the final alcohol. libretexts.org

While the direct reduction of this compound is a standard procedure, related reductions confirm the feasibility and structure of the resulting alcohol. For instance, 4-(3,4-dimethoxyphenyl)butan-1-ol has been synthesized by the catalytic hydrogenation of 4-(3,4-dimethoxyphenyl)-3-butyn-1-ol using palladium on carbon (Pd/C) as a catalyst, which reduces both the alkyne and would readily reduce an aldehyde. prepchem.com Complete reduction of the aldehyde to a hydrocarbon (4-(3,4-dimethoxyphenyl)butane) can also be accomplished using harsher methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, which are designed to deoxygenate carbonyls.

Table 1: Reduction Reactions of this compound

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Reduction to Primary Alcohol | Sodium borohydride (NaBH₄) in Ethanol (EtOH) | 4-(3,4-Dimethoxyphenyl)butan-1-ol | Mild and selective for aldehydes/ketones. libretexts.org |

| Reduction to Primary Alcohol | Lithium aluminum hydride (LiAlH₄) followed by H₃O⁺ workup | 4-(3,4-Dimethoxyphenyl)butan-1-ol | Powerful, non-selective reducing agent; requires anhydrous conditions. libretexts.org |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 4-(3,4-Dimethoxyphenyl)butan-1-ol | Effective method for reducing carbonyls and other unsaturated groups. prepchem.com |

Cyclization Reactions Involving the Aldehyde Moiety

The aldehyde group is a key participant in intramolecular cyclization reactions, particularly when activated by the adjacent aromatic ring system. The most significant of these is the Pictet-Spengler reaction.

Detailed Research Findings: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic structures. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure. wikipedia.orgdepaul.edu In the context of this compound, it can react with a β-phenylethylamine (such as dopamine (B1211576) or its derivatives) to form a Schiff base, which then protonates to an electrophilic iminium ion. This ion is attacked by the electron-rich phenyl ring of the amine counterpart to close the ring.

While the classic Pictet-Spengler reaction involves an indole (B1671886) or a highly activated benzene (B151609) ring, the 3,4-dimethoxyphenyl group is sufficiently nucleophilic to participate, though it may require stronger acid catalysis (e.g., hydrochloric acid, trifluoroacetic acid) and higher temperatures compared to indole-based substrates. wikipedia.org The mechanism begins with the formation of an iminium ion, which acts as the electrophile for the subsequent 6-endo-trig cyclization, a step driven by the restoration of aromaticity. depaul.edu This reaction is fundamental in the biosynthesis of numerous alkaloids and has been widely applied in total synthesis. For example, a derivative, (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, undergoes a Pictet-Spengler bis-cyclization to produce the natural product (+)-crispine A. researchgate.net

A related transformation is the oxa-Pictet-Spengler reaction, where a phenylethanol condenses with an aldehyde. rsc.org In this variant, 2-(3,4-dimethoxyphenyl)ethan-1-ol can react with various aldehydes to form isochroman (B46142) structures, demonstrating the reactivity of the dimethoxyphenyl ring in such cyclizations. rsc.org

Table 2: Cyclization Reactions Involving this compound or its Analogs

| Reaction Name | Reactant(s) | Conditions | Product Type |

|---|---|---|---|

| Pictet-Spengler Reaction | This compound + β-arylethylamine | Acid catalyst (e.g., HCl, TFA), Heat | Tetrahydroisoquinoline derivative |

| oxa-Pictet-Spengler Reaction | Aldehyde + 2-(3,4-Dimethoxyphenyl)ethan-1-ol | Acid catalyst (e.g., [HEMTH]H₂[PMo₁₂O₄₀]) | Isochroman derivative |

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution (if applicable to specific reaction conditions)

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups.

Detailed Research Findings: The methoxy groups are strong activating groups and are ortho, para-directors. fscj.edu The butanal side chain is a weakly deactivating alkyl group, which also acts as an ortho, para-director. In this specific molecule, the positions ortho to one methoxy group are C-2 and C-5, while the positions ortho to the other are C-5 and C-2. The position para to the C-4 methoxy is C-1 (where the butanal chain is attached), and the position para to the C-3 methoxy is C-6.

Considering the combined directing effects, the most electronically enriched and sterically accessible position for an incoming electrophile is C-6, which is ortho to the C-1 substituent and para to the C-3 methoxy group. The C-2 position is also activated but is more sterically hindered between a methoxy group and the alkyl chain. The C-5 position is activated by both methoxy groups but is also sterically hindered. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur preferentially at the C-6 position under controlled conditions. fscj.edumasterorganicchemistry.com The first step of the EAS mechanism, the attack by the aromatic ring on the electrophile to form a carbocation intermediate, is the rate-determining step. masterorganicchemistry.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Probable Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-4-(3,4-dimethoxyphenyl)butanal |

| Bromination | Br₂, FeBr₃ | 6-Bromo-4-(3,4-dimethoxyphenyl)butanal |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-4-(3,4-dimethoxyphenyl)butanal |

Oxidative Transformations of the Dimethoxy Phenyl Moiety

The dimethoxyphenyl group can undergo oxidative transformations, particularly under conditions that can demethylate the methoxy groups to reveal a more reactive catechol (3,4-dihydroxy) structure.

Detailed Research Findings: The aldehyde group itself can be oxidized to a carboxylic acid, 4-(3,4-dimethoxyphenyl)butanoic acid, using common oxidizing agents like acidified potassium dichromate(VI) or potassium manganate(VII). savemyexams.com

More complex transformations can occur on the aromatic ring. If the methoxy groups are cleaved (e.g., using strong acids like HBr), the resulting 3,4-dihydroxyphenyl moiety is highly susceptible to oxidation. Research on the analogous compound 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) shows that it is readily oxidized by enzymes (like tyrosinase) or metal ions (like Cu²⁺) to form highly reactive intermediates, such as quinones and quinone methides. nih.gov These species can then undergo further reactions, including polymerization or addition of nucleophiles. nih.gov It is plausible that under certain biological or chemical oxidative conditions, this compound could follow a similar pathway after demethylation. Additionally, photocatalytic methods using catalysts like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been shown to oxygenate aromatic rings, including dimethoxybenzenes, which could lead to hydroxylated or ring-cleaved products. rsc.org

Table 4: Potential Oxidative Transformations

| Reaction Type | Reagent(s) / Conditions | Product(s) |

|---|---|---|

| Aldehyde Oxidation | K₂Cr₂O₇, H⁺, reflux | 4-(3,4-Dimethoxyphenyl)butanoic acid |

| Ring Oxidation (Post-demethylation) | Tyrosinase or Cu²⁺ | Quinone/Quinone methide intermediates |

| Photocatalytic Oxygenation | O₂, photoredox catalyst (e.g., DDQ) | Hydroxylated or ring-cleaved products |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly efficient synthetic tools. tcichemicals.com Aldehydes are frequent participants in many well-known MCRs.

Detailed Research Findings: As an aliphatic aldehyde, this compound is a suitable candidate for several MCRs. While some reactions, like the classical Biginelli condensation, may show low reactivity with aliphatic aldehydes under certain conditions beilstein-journals.org, many others are broadly applicable.

Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. This compound could serve as the aldehyde component to rapidly generate complex, peptide-like molecules. organic-chemistry.org

Passerini Reaction: A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. This provides another route to peptide-mimetics. nih.gov

Kabachnik-Fields Reaction: This reaction combines an aldehyde, an amine, and a dialkyl phosphite (B83602) to synthesize α-aminophosphonates, which are valuable in medicinal chemistry. tcichemicals.com

The use of this compound in these MCRs would allow for the one-pot synthesis of diverse molecular libraries, incorporating its specific phenylbutan structure into larger, more complex scaffolds. nih.gov

Table 5: Potential Multi-Component Reactions

| Reaction Name | Components | General Product Structure |

|---|---|---|

| Ugi Reaction (4CR) | Aldehyde , Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

| Passerini Reaction (3CR) | Aldehyde , Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |

| Kabachnik-Fields Reaction (3CR) | Aldehyde , Amine, Dialkyl phosphite | α-Aminophosphonate |

Mechanistic Investigations of Key Transformations

The mechanisms underlying the reactions of this compound are well-established in organic chemistry.

Mechanism of Reduction: The reduction of the aldehyde by metal hydrides like NaBH₄ or LiAlH₄ proceeds via nucleophilic attack. libretexts.org The reaction is initiated by the transfer of a hydride ion (H⁻) from the boron or aluminum complex to the electrophilic carbonyl carbon. This addition breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated by the solvent (for NaBH₄) or by an acidic workup (for LiAlH₄) to give the final primary alcohol product. libretexts.orglibretexts.org

Mechanism of the Pictet-Spengler Reaction: This cyclization is one of the most studied and mechanistically understood reactions relevant to this compound.

Iminium Ion Formation: The reaction begins with the condensation of the aldehyde with a β-arylethylamine to form a Schiff base (imine). In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion. depaul.edu

Electrophilic Aromatic Substitution: This iminium ion is the key electrophile. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution (EAS) step. wikipedia.org This is typically the rate-determining step of the reaction. depaul.edu

Rearomatization: The resulting spirocyclic intermediate (a cyclohexadienyl cation) is unstable because aromaticity has been disrupted. A base (such as water or the conjugate base of the acid catalyst) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final tetrahydroisoquinoline product. depaul.edu Studies have shown that for less nucleophilic rings like a phenyl group, strong acids or even superacids may be needed to increase the electrophilicity of the iminium ion and drive the reaction forward. depaul.edu

Mechanism of Electrophilic Aromatic Substitution on the Ring: As described in section 3.2.1, the EAS mechanism involves two main steps. First, the π-system of the activated dimethoxybenzene ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step. fscj.edumasterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromatic system. masterorganicchemistry.com

Applications of 4 3,4 Dimethoxyphenyl Butanal As a Synthetic Building Block

Precursor in Natural Product Total Synthesis

The structural components of 4-(3,4-dimethoxyphenyl)butanal are found within numerous classes of natural products, suggesting its potential as a key starting material or intermediate in their total synthesis.

The 3,4-dimethoxyphenyl moiety is a recurring structural motif in a vast array of alkaloids, particularly those of the isoquinoline (B145761) class. nih.govchemicalpapers.com This structural unit is often derived from dopamine (B1211576) or its precursors in biosynthetic pathways. While the 3,4-dimethoxyphenyl group is a common feature, a comprehensive review of the scientific literature did not yield specific examples of the total synthesis of alkaloids directly employing this compound as the starting material. Synthetic strategies for alkaloids like papaverine (B1678415) and setigeridine often utilize precursors such as 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone (B1330553) or 2-(3,4-dimethoxyphenyl)ethanamine. nih.gov The potential for this compound to be converted into such precursors, for instance, through functional group transformations, remains an area for further exploration in synthetic chemistry. nih.gov

Lignans and neolignans are a large class of polyphenolic compounds found in plants, many of which possess interesting biological activities. The 3,4-dimethoxyphenyl unit is a fundamental building block for many of these natural products. Research has demonstrated that 4,4-diarylbutanals, a class to which this compound belongs, are key intermediates in the synthesis of certain lignans. For example, the acid-catalyzed rearrangement of 1,4-diarylbutane-1,4-diols can stereoselectively produce 4,4-diarylbutanals, which can then be cyclized to form aryl tetralin structures, a common lignan (B3055560) scaffold. wjbphs.com

Furthermore, the 3,4-dimethoxyphenyl group is integral to the synthesis of various lignan types, including olivil-type and tetrahydrofuran (B95107) lignans. tandfonline.comtandfonline.com Syntheses of these compounds often begin with simpler molecules like 3,4-dimethoxybenzaldehyde, which can be elaborated into more complex structures. tandfonline.com The structural relationship suggests that this compound could serve as a valuable four-carbon synthon in the convergent synthesis of these complex natural products.

Table 1: Examples of Lignan Precursors and Derivatives Featuring the 3,4-Dimethoxyphenyl Moiety

| Compound Name | Class/Application | Reference |

|---|---|---|

| (Z)-4-(3,4-Dimethoxyphenyl)-3-(ethoxycarbonyl)-4-(4-ethoxyphenyl)but-3-enoic acid | Lignan Intermediate | researchgate.netinnovareacademics.in |

| 4-(3,4-Dimethoxyphenyl)-4-phenyl-3-ethoxycarbonyl-3-butenoic acid | Lignan Intermediate | nepjol.info |

| 4,4-Diarylbutanals | Lignan Precursors | wjbphs.com |

Flavonoids and isoflavonoids are characterized by a C6-C3-C6 skeleton. Their biosynthesis in plants universally proceeds through the phenylpropanoid pathway, which utilizes L-phenylalanine as a starting point to generate a C6-C3 intermediate (p-coumaroyl-CoA). nih.govfrontiersin.org This intermediate then condenses with three molecules of malonyl-CoA to construct the final flavonoid backbone. nih.govfrontiersin.orgencyclopedia.pub

Given this well-established biosynthetic route, a C6-C4 precursor like this compound does not fit into the natural synthetic pathway for flavonoids or isoflavonoids. nih.govnih.gov A search of chemical synthesis literature also revealed no reported non-natural or biomimetic synthetic routes to these compounds that utilize this compound as a building block.

Intermediate in Pharmaceutical and Agrochemical Scaffold Synthesis

The structural elements of this compound are present in various synthetic molecules with applications in medicine and agriculture. The aldehyde provides a reactive handle for building molecular complexity, and the dimethoxyphenyl ring is a known pharmacophore in many drug classes.

The this compound framework is a precursor for a variety of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. The dimethoxyphenyl group is often incorporated to modulate biological activity. For instance, novel thiazole (B1198619) derivatives containing the 4-(3,4-dimethoxyphenyl) group have been synthesized and shown to possess fungicidal and insecticidal properties, making them relevant for agrochemical research. nih.gov

In medicinal chemistry, this moiety is found in a range of heterocyclic systems. Syntheses have been developed for pyrazolo[3,4-c]isoquinolines and various 1,2,4-triazole (B32235) derivatives that feature the 3,4-dimethoxyphenyl group. rsc.orgpensoft.net Additionally, pyrimidine (B1678525) derivatives, such as n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been prepared, showcasing the utility of this structural unit in constructing scaffolds with potential pharmaceutical applications. researchgate.net These examples highlight the importance of the 3,4-dimethoxyphenyl fragment, readily available from the butanal, in the generation of diverse and biologically active heterocyclic systems.

Table 2: Examples of Heterocyclic Scaffolds Incorporating the 3,4-Dimethoxyphenyl Group

| Heterocyclic Class | Specific Example/Derivative | Potential Application | Reference |

|---|---|---|---|

| Thiazoles | 4-(3,4-Dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives | Agrochemical (Fungicide, Insecticide) | nih.gov |

| 1,2,4-Triazoles | 4-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)butanenitrile | Pharmaceutical | pensoft.net |

| Pyrimidines | n-Butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Pharmaceutical | researchgate.net |

Asymmetric synthesis is crucial for the preparation of enantiomerically pure pharmaceuticals and agrochemicals, as different enantiomers can have vastly different biological activities. The aldehyde group of this compound is an ideal site for introducing chirality through asymmetric synthesis. researchgate.nettcichemicals.com

One common strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For an aldehyde like this compound, this could involve condensation with a chiral amine to form a chiral imine or enamine, or reaction with a chiral hydrazine (B178648). Subsequent nucleophilic addition to the carbonyl or α-carbon would proceed with high diastereoselectivity. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.

While direct examples starting with this compound are not prominent in the literature, the principle has been demonstrated on closely related structures. For instance, the asymmetric synthesis of the alkaloid dehassiline was achieved using a chiral auxiliary, (S)-1-phenylethylamine, which was attached to a 2-(phenolic)acetyl chloride and then reacted with a 2-(3,4-dimethoxyphenyl)ethyl amine derivative before cyclization. nih.gov This approach effectively controlled the stereochemistry at the C1 position of the resulting tetrahydroisoquinoline ring system, highlighting how chiral auxiliaries can be used to install stereocenters in molecules containing the 3,4-dimethoxyphenylpropylamine backbone, a structure accessible from this compound via reductive amination.

Role in Advanced Materials Chemistry (e.g., Precursors for Functional Polymers)

There is currently no available scientific literature detailing the use of this compound as a monomer or precursor for the synthesis of functional polymers. Research in functional polymers often involves monomers with specific reactive groups that can undergo polymerization, and while the aldehyde group in this compound could potentially be used in certain polymerization reactions, no studies have been published that demonstrate this application for creating advanced materials.

Development of Catalyst Ligand Precursors (if applicable)

Information regarding the application of this compound as a precursor for catalyst ligands is not present in the current body of scientific literature. The synthesis of catalyst ligands typically involves molecules with specific chelating groups, such as phosphines, amines, or N-heterocyclic carbenes, which can coordinate to a metal center. The structure of this compound does not inherently contain these common ligating functionalities, and no research has been found that describes its conversion into a molecule used for this purpose.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules like 4-(3,4-dimethoxyphenyl)butanal. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, advanced 2D techniques are crucial for assembling the complete molecular puzzle.

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within a molecule, which is essential for unambiguous structural assignment. ucl.ac.ukcam.ac.uk

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the aldehyde proton (H1), the protons at C2, the protons at C3, and the benzylic protons at C4, confirming the integrity of the butyl chain. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom in the butanal chain that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different parts of the molecule. For instance, it would show a correlation from the aldehyde proton (H1) to the C2 and C3 carbons, and from the benzylic protons (H4) to the aromatic carbons (C1', C2', C6'), thus confirming the link between the aliphatic chain and the dimethoxyphenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on spectral data from analogous compounds and standard NMR principles. docbrown.infodocbrown.info

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) | Key COSY Correlations (H to H) |

| 1 (CHO) | ~9.7 (t) | ~202.0 | C2, C3 | H2 |

| 2 (CH₂) | ~2.4 (dt) | ~45.0 | C1, C3, C4 | H1, H3 |

| 3 (CH₂) | ~1.9 (quint) | ~25.0 | C2, C4, C1' | H2, H4 |

| 4 (CH₂) | ~2.6 (t) | ~34.0 | C2, C3, C1', C2', C6' | H3 |

| 1' (Ar-C) | - | ~133.0 | - | - |

| 2' (Ar-CH) | ~6.7 (d) | ~112.0 | C4, C4', C6' | H6' |

| 3' (Ar-C) | - | ~149.0 | - | - |

| 4' (Ar-C) | - | ~148.0 | - | - |

| 5' (Ar-CH) | ~6.8 (d) | ~111.0 | C1', C3' | H6' |

| 6' (Ar-CH) | ~6.7 (dd) | ~120.0 | C2', C4' | H2', H5' |

| OMe (3') | ~3.8 (s) | ~56.0 | C3' | - |

| OMe (4') | ~3.8 (s) | ~56.0 | C4' | - |

While this compound itself is an achiral molecule, it can be used as a substrate in asymmetric synthesis to produce chiral derivatives, for example, by reactions involving the α-carbon (C2). In such cases, determining the enantiomeric purity of the product is critical. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for chromatographic separation. acs.org

This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. researchgate.net

Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with an enantiomerically pure CDA to form stable diastereomers. These diastereomers have distinct NMR spectra, allowing for easy quantification. researchgate.net

For a chiral derivative of this compound, this technique would enable the precise determination of its enantiomeric excess (ee).

Mass Spectrometry for Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. umb.edu This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula as C₁₂H₁₆O₃ by matching the experimentally measured exact mass to the theoretical value (208.1099). umb.edunih.gov This technique is invaluable for confirming the identity of a newly synthesized product.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce a spectrum of daughter ions. Analyzing these fragmentation pathways provides detailed structural information. researchgate.net For this compound, the fragmentation in an MS/MS experiment would likely be dominated by several key processes characteristic of aldehydes and benzyl (B1604629) compounds:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C3-C4 bond to form the highly stable 3,4-dimethoxybenzyl cation (tropylium ion analogue) at m/z 151. This is often the base peak in the spectrum.

McLafferty Rearrangement: Aldehydes containing a γ-hydrogen can undergo a characteristic rearrangement, leading to the elimination of a neutral alkene. In this case, it would result in the loss of propene (C₃H₆) and the formation of a radical cation at m/z 166.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group (C1-C2) can lead to the loss of a hydrogen radical or the C₃H₇ side chain, resulting in ions at m/z 207 or the formyl cation at m/z 29.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Fragmentation Pathway |

| 208 | Molecular Ion [M]⁺ | [C₁₂H₁₆O₃]⁺ | Ionization |

| 151 | 3,4-Dimethoxybenzyl cation | [C₉H₁₁O₂]⁺ | Benzylic Cleavage (C3-C4) |

| 166 | [M - C₃H₆]⁺ | [C₉H₁₀O₃]⁺ | McLafferty Rearrangement |

| 44 | [CH₂=CH-OH]⁺ | [C₂H₄O]⁺ | Rearrangement and C-C fission docbrown.info |

Chromatographic Techniques for Purity and Reaction Analysis

Chromatography is essential for both the purification of this compound after synthesis and for the analytical assessment of its purity and the monitoring of reaction progress. mdpi.com

Column Chromatography: For preparative scale purification, silica (B1680970) gel column chromatography is commonly employed. A solvent system with moderate polarity, such as a mixture of hexanes and ethyl acetate, would effectively separate the aldehyde from starting materials and byproducts. wiley-vch.de

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for analytical purposes. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water would be suitable. The presence of the aromatic ring allows for sensitive detection using a UV detector (typically around 254 nm). HPLC is ideal for determining the purity of the final product with high accuracy and for quantifying its presence in a mixture.

Gas Chromatography (GC): Given the volatility of the butanal derivative, Gas Chromatography is another excellent analytical method. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can be used to monitor the progress of a reaction by analyzing the disappearance of reactants and the appearance of the product in real-time. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a definitive tool for confirming the presence of the target compound in a complex mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. The development of a robust HPLC method is critical for ensuring the accuracy and reliability of analytical results in research and quality control settings. wjpmr.com Method development for aldehydes such as butanals often involves derivatization to enhance UV detection and improve chromatographic behavior. epa.gov

A common approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative. epa.gov This derivative possesses a strong chromophore, making it highly suitable for UV/Vis detection at wavelengths around 360 nm. epa.gov

Method development for a related compound, (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol, provides a relevant framework. researchgate.net A successful method for this analogue was achieved using a gradient elution on a reverse-phase C18 column. researchgate.net The mobile phase consisted of a mixture of an aqueous acidic component and an organic solvent, which is a standard practice for controlling peak shape and retention time of polar analytes. researchgate.netsielc.com The goal is to achieve a short retention time while maintaining good linearity, accuracy, and precision. researchgate.net

For this compound, a typical reverse-phase HPLC method would be developed with the following parameters, optimized to achieve sharp peaks and good resolution from potential impurities.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a non-polar surface for separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with 0.1% Formic or Acetic Acid) | Organic solvent elutes the compound, while the acid improves peak shape and suppresses silanol (B1196071) interactions. researchgate.netsielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution and analysis time. |

| Detection | UV/Vis Detector at 280 nm (for the aromatic ring) or ~360 nm (for DNPH derivative) | Allows for quantification based on the absorbance of UV light by the analyte. epa.gov |

| Column Temperature | 30-40 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

| Injection Volume | 10-20 µL | The amount of sample introduced onto the column for analysis. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is the premier method for analyzing volatile and semi-volatile compounds. It is well-suited for the analysis of this compound, especially for monitoring its presence in reaction mixtures or identifying volatile byproducts from its synthesis or degradation. vulcanchem.comnih.gov The technique separates compounds based on their boiling points and interactions with the stationary phase as they are carried by an inert gas through a capillary column. semanticscholar.org

The analytical process involves injecting the sample into a heated port where it is vaporized. The vapor is then swept onto a long, thin capillary column. The column oven temperature is programmed to increase over time, allowing compounds to elute in order of increasing boiling point and decreasing volatility. nih.gov

For the analysis of aromatic aldehydes and related compounds, a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly used. nih.gov This type of column provides good separation for a wide range of organic molecules. The mass spectrometer then fragments the eluting compounds and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-bleed column suitable for a broad range of semi-volatile organic compounds. nih.govsemanticscholar.org |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the vaporized sample through the column. |

| Injection Mode | Splitless | Ensures that the entire sample is transferred to the column, maximizing sensitivity for trace analysis. nih.gov |

| Injector Temperature | 250-270 °C | Ensures rapid and complete vaporization of the analyte upon injection. nih.gov |

| Oven Program | Initial 50 °C, ramp at 10 °C/min to 300 °C | Separates compounds based on boiling point; a temperature ramp allows for the elution of a wide range of compounds in a single run. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides mass information for definitive identification and structural elucidation of analytes. |

| MS Ion Source Temp. | 230 °C | Optimizes the ionization process within the mass spectrometer. nih.gov |

| MS Mass Range | 40-500 amu | Scan range set to detect the molecular ion and key fragment ions of the target analyte and related products. nih.gov |

X-ray Crystallography of Derivatives for Definitive Structural Confirmation

While analytical techniques like HPLC and GC-MS are powerful tools for identification and quantification, X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure and absolute configuration. researchgate.net However, many organic compounds, particularly those that are liquids or oils at room temperature like this compound, are difficult to crystallize directly. researchgate.net

To overcome this challenge, researchers often prepare solid derivatives of the target molecule. The formation of a derivative, such as an oxime, hydrazone, or semicarbazone, can introduce hydrogen bonding capabilities and increase molecular rigidity, which facilitates the growth of high-quality single crystals suitable for X-ray diffraction analysis. nih.gov The crystal structure of a derivative allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry, confirming the connectivity of the parent aldehyde.

In the study of related compounds, X-ray crystallography has been successfully used to determine the steric and electronic effects of substituents on the phenyl ring. For instance, the analysis of a derivative of 4-(3,4-Dimethylphenyl)butanal provided insights into its conformational properties. Similarly, the crystal structure of 2,5-Di(3,4-dimethoxyphenyl)-8,8-dimethyl-3,4-dioxa-bicyclo[4.3.0]nonane-7,9-dione has been reported, demonstrating that complex molecules containing the 3,4-dimethoxyphenyl moiety can be characterized this way. jst.go.jp

The process involves irradiating a single crystal with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be precisely determined. nih.gov This definitive structural confirmation is invaluable, especially when novel synthetic pathways are explored or when subtle stereochemical outcomes need to be resolved.

Computational and Theoretical Studies of 4 3,4 Dimethoxyphenyl Butanal and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 4-(3,4-Dimethoxyphenyl)butanal, these calculations could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbital Analysis)

The electronic structure of a molecule governs its chemical behavior. An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly crucial. The HOMO is indicative of the molecule's ability to donate electrons, making it a nucleophilic center. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting its electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, a computational study would likely reveal the HOMO to be localized on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO would be expected to be centered on the carbonyl group of the butanal moiety. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: The values presented in this table are hypothetical and for illustrative purposes only, pending actual computational studies.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing a theoretical understanding of reaction mechanisms. For this compound, this could involve studying its synthesis or its subsequent reactions, such as reductions, oxidations, or condensations. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products.

A critical aspect of this modeling is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Theoretical calculations can also elucidate the geometry of the transition state, offering a snapshot of the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule. For this compound, MD simulations could be employed to study its conformational flexibility, solvation effects on its reactivity, or its potential interactions with a catalytic surface or an enzyme active site. These simulations track the movements of atoms over time, governed by a force field, providing a dynamic picture of molecular interactions.

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity descriptors, it is possible to establish quantitative structure-reactivity relationships (QSRRs). For instance, one could investigate how altering the substituents on the aromatic ring or modifying the length of the alkyl chain impacts the molecule's electrophilicity or its propensity to undergo specific reactions. This predictive capability is a powerful tool in chemical research and development, enabling the rational design of new molecules with desired properties.

Biological Relevance: Mechanistic Investigations in Vitro Studies Only

Enzymatic Biotransformations of 4-(3,4-Dimethoxyphenyl)butanal

The enzymatic processing of this compound has not been a significant focus of published research. Biotransformation is a critical process by which organisms, or their enzymes, modify chemical compounds. This can lead to either detoxification or bioactivation of a substance. In principle, the aldehyde functional group of this compound is susceptible to enzymatic oxidation to a carboxylic acid or reduction to an alcohol. However, specific studies detailing the biotransformation of this compound by isolated enzymes or cell-free systems are not readily found in the scientific literature.

General metabolic pathways for aldehydes involve oxidation, often catalyzed by aldehyde dehydrogenases, and reduction, catalyzed by alcohol dehydrogenases or aldo-keto reductases. It is plausible that this compound could be a substrate for such enzymes, which would convert it to 4-(3,4-dimethoxyphenyl)butanoic acid or 4-(3,4-dimethoxyphenyl)butanol, respectively. Research on the related compound, 4-(3,4-dimethoxyphenyl)butanoic acid, indicates its use as a building block in organic synthesis, but does not detail its formation from the corresponding butanal in enzymatic assays.

Table 1: Potential Enzymatic Biotransformation Reactions of this compound

| Reaction Type | Potential Product | Enzyme Class (Hypothetical) | Research Findings |

| Oxidation | 4-(3,4-Dimethoxyphenyl)butanoic acid | Aldehyde Dehydrogenase | No specific data available |

| Reduction | 4-(3,4-Dimethoxyphenyl)butanol | Alcohol Dehydrogenase | No specific data available |

Role as a Metabolite or Intermediate in Defined Biosynthetic Pathways

There is no significant scientific literature identifying this compound as a key metabolite or intermediate in defined biosynthetic pathways within in vitro systems. Phenylpropanoids, which are a class of natural products derived from phenylalanine and tyrosine, form a vast array of compounds in plants. While the C6-C4 skeleton of this compound suggests a potential link to this pathway, its specific role has not been elucidated.

Biosynthetic pathways are typically mapped through isotope labeling studies and characterization of intermediates. The absence of such studies for this compound indicates that its natural occurrence and biosynthetic origin remain uninvestigated. It is possible that it exists as a transient intermediate that does not accumulate to detectable levels, or that it is a catabolic product rather than a biosynthetic precursor.

Emerging Research Directions and Future Challenges

Development of Novel and Efficient Synthetic Routes

The development of new and efficient methods for the synthesis of 4-(3,4-dimethoxyphenyl)butanal and its precursors is an active area of research. Traditional synthetic pathways can be lengthy or require harsh reaction conditions. Current research is focused on creating more streamlined and economical syntheses.

One documented approach involves the synthesis of the related compound, 4-(3,4-dimethoxyphenyl)butan-1-ol. This synthesis starts from 4-(3,4-dimethoxyphenyl)-3-butyn-1-ol and utilizes a palladium on carbon catalyst in an ethanol (B145695) solvent under a hydrogen atmosphere. prepchem.com The resulting 4-(3,4-dimethoxyphenyl)butan-1-ol can then be oxidized to the target aldehyde, this compound.

Another method involves the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) in water to produce 3,4-dimethoxyphenylacetaldehyde, a related aldehyde. google.com This reaction is a key step in a multi-step synthesis of 3,4-dimethoxybenzyl cyanide and highlights the potential for developing novel routes to substituted phenylacetaldehydes and their homologues like this compound. google.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-(3,4-dimethoxyphenyl)-3-butyn-1-ol | 10% Palladium on carbon, H2, Ethanol | 4-(3,4-dimethoxyphenyl)butan-1-ol | prepchem.com |

| 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate | Water | 3,4-dimethoxyphenylacetaldehyde | google.com |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is primarily centered around the aldehyde functional group and the activated aromatic ring. While classical aldehyde reactions are expected, researchers are exploring novel transformations to synthesize complex molecules.

The dimethoxy-substituted phenyl ring makes the compound a suitable precursor for the synthesis of various heterocyclic compounds. For instance, derivatives of (3,4-dimethoxyphenyl) moieties have been used to synthesize 1,2,4-triazoles, demonstrating the utility of this structural motif in building complex heterocyclic systems. pensoft.net The synthesis of these triazoles involved the reaction of a derivative with various nitriles, followed by cyclization. pensoft.net

Furthermore, the core structure is found in precursors to pteridine (B1203161) derivatives, which have shown potential as immunosuppressive and anti-inflammatory agents. researchgate.net The synthesis of these compounds often involves the derivatization of the dimethoxyphenyl group, highlighting its importance in modulating biological activity. researchgate.net

The exploration of the reactivity of the butyraldehyde (B50154) side chain, beyond simple oxidation or reduction, presents an area for future investigation. This could include aldol-type condensations or participation in multicomponent reactions to create diverse molecular scaffolds.

| Reactant | Reaction Type | Product Class | Reference |

| (3,4-dimethoxyphenyl) derivative | Cyclization with nitriles | 1,2,4-Triazoles | pensoft.net |

| 6-(3,4-dimethoxyphenyl) substituted precursor | Derivatization of piperazine (B1678402) moiety | Pteridine derivatives | researchgate.net |

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Reaction with antipyrine | Pyridazinone derivatives | nih.gov |

Innovations in Green Chemistry for Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. researchgate.netinnovareacademics.in This includes the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netinnovareacademics.in

A notable green approach to the synthesis of related compounds involves the use of silica (B1680970) sulfuric acid (SSA) as a reusable catalyst for the synthesis of triarylmethanes from arenes and aldehydes under solvent-free conditions. academie-sciences.fr This method offers advantages in terms of catalyst recyclability and waste reduction.

Microwave-assisted synthesis is another green technique that has been employed for the rapid and efficient synthesis of various heterocyclic compounds. innovareacademics.in This method often leads to higher yields in shorter reaction times compared to conventional heating. innovareacademics.in The application of such green methodologies to the synthesis and derivatization of this compound is a promising area for future research.

Electrochemical methods also represent a green approach. A metal- and oxidizing reagent-free electrochemical dehydrogenative annulation of enamides has been developed for the synthesis of oxazolines, with one of the synthesized precursors being 2-(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydrooxazol-4-ol. rsc.org This highlights the potential for electrochemical methods in the synthesis of derivatives of this compound.

| Green Chemistry Approach | Key Features | Application Example | Reference |

| Reusable Catalyst | Silica Sulfuric Acid (SSA), solvent-free conditions | Synthesis of triarylmethanes | academie-sciences.fr |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Synthesis of Schiff bases and benzothiazoles | innovareacademics.in |

| Electrochemistry | Metal- and oxidizing reagent-free | Synthesis of oxazolines | rsc.org |

Application of Advanced Analytical Tools for Complex Chemical Systems

The characterization and analysis of this compound and its derivatives rely on a suite of advanced analytical techniques. These tools are crucial for confirming the structure of newly synthesized compounds and for analyzing complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the identification and quantification of volatile compounds. researchgate.net Chemical derivatization is often employed to enhance the volatility and improve the chromatographic behavior of analytes for GC-MS analysis. jfda-online.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. pensoft.net The presence of characteristic absorption bands can confirm the successful transformation of functional groups during a reaction.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and purification of compounds in complex mixtures and for assessing the purity of synthesized products. google.com

| Analytical Technique | Application | Example | Reference |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Characterization of 1,2,4-triazole (B32235) derivatives | pensoft.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Analysis of cathinone (B1664624) derivatives | researchgate.net |